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Compound of Interest

Compound Name:

(1R,3S)-Methyl 3-

aminocyclopentanecarboxylate

hydrochloride

Cat. No.: B600056 Get Quote

(1R,3S)-Methyl 3-aminocyclopentanecarboxylate is a chiral building block of significant interest

in medicinal chemistry and pharmaceutical development. Its rigid cyclopentane core, featuring

precisely oriented amino and carboxylate functional groups, makes it an invaluable scaffold for

creating complex, biologically active molecules.[1][2][3] A primary application lies in its use as a

carbocyclic mimic of the ribose sugar found in natural nucleosides.[4][5] By replacing the

furanose oxygen with a methylene group, nucleoside analogues synthesized from this

intermediate gain enhanced stability against enzymatic cleavage and hydrolysis, a critical

attribute for effective antiviral drugs.[4][6] Consequently, this intermediate is a cornerstone in

the synthesis of potent carbocyclic nucleoside antivirals, including agents targeting HIV and

Hepatitis B.[5]

Table 1: Physicochemical Properties of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate
Hydrochloride
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Property Value Source

IUPAC Name

methyl (1R,3S)-3-
aminocyclopentane-1-
carboxylate;hydrochloride

[7]

Molecular Formula C₇H₁₄ClNO₂ [7]

Molecular Weight 179.64 g/mol [7]

CAS Number 222530-29-2 [7]

Appearance Solid

| Canonical SMILES | COC(=O)[C@@H]1CC--INVALID-LINK--N.Cl |[7] |

Core Synthetic Strategies: Accessing the
Enantiopure Intermediate
The stereochemical integrity of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate is paramount

for its function in asymmetric synthesis. The production of this specific enantiomer typically

relies on two robust strategies: chiral resolution of a racemic mixture or direct asymmetric

synthesis.

Chiral Resolution: This is the most common industrial approach, where a racemic mixture of

methyl 3-aminocyclopentanecarboxylate is separated into its constituent enantiomers.[8] The

process involves reacting the racemic amine with a chiral resolving agent, such as tartaric

acid or camphorsulfonic acid, to form a pair of diastereomeric salts. These salts possess

different physical properties, most notably solubility, allowing for their separation by fractional

crystallization.[8][9] Once the desired diastereomer is isolated, the chiral auxiliary is removed

to yield the enantiopure amine.

Enzymatic Resolution: A more elegant and often more efficient method involves the use of

enzymes, such as lipases, which can selectively acylate one enantiomer in a racemic

mixture, allowing the unreacted enantiomer to be easily separated. This biocatalytic

approach is highly valued for its stereoselectivity and mild reaction conditions.[10][11]
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Asymmetric Synthesis: This strategy aims to create the desired stereocenters directly. One

advanced method involves an asymmetric cycloaddition reaction between cyclopentadiene

and a chiral N-acyl hydroxylamine compound, which sets the two key chiral centers in a

single step.[12] This approach avoids the inherent 50% material loss of classical resolution.

Application Profile: Synthesis of Carbocyclic
Nucleoside Analogues
The primary utility of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate is as a precursor for

carbocyclic nucleosides. These molecules are structurally analogous to natural nucleosides but

with a cyclopentane ring replacing the ribose moiety.[4] This substitution confers resistance to

phosphorylases that would otherwise cleave the glycosidic bond, enhancing the drug's

metabolic lifetime.

The synthetic pathway leverages the two functional groups of the intermediate. The amino

group serves as the attachment point for building the heterocyclic nucleobase, while the methyl

ester is typically reduced to a hydroxymethyl group, mimicking the 5'-hydroxyl of a natural

ribose sugar.
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Caption: General workflow for synthesizing a carbocyclic nucleoside analogue.
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Protocols: Methodologies and Experimental
Procedures
Protocol 1: Chiral Resolution via Diastereomeric Salt
Crystallization
This protocol describes a representative method for resolving racemic methyl 3-

aminocyclopentanecarboxylate using L-(+)-tartaric acid as the resolving agent. The principle

relies on the differential solubility of the resulting diastereomeric salts.

Materials:

Racemic methyl 3-aminocyclopentanecarboxylate

L-(+)-Tartaric acid (0.5 equivalents)

Methanol (solvent)

Diethyl ether (anti-solvent)

Aqueous Sodium Bicarbonate (NaHCO₃), saturated

Dichloromethane (DCM)

Anhydrous Magnesium Sulfate (MgSO₄)

pH meter or pH paper

Procedure:

Salt Formation: Dissolve 1.0 equivalent of racemic methyl 3-aminocyclopentanecarboxylate

in a minimum amount of warm methanol. In a separate flask, dissolve 0.5 equivalents of L-

(+)-tartaric acid in warm methanol.

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow

the mixture to cool to room temperature, then slowly add diethyl ether until turbidity is

observed. Let the solution stand at 4°C for 12-24 hours to facilitate crystallization.
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Causality Note: The L-tartaric acid forms two diastereomeric salts. The (1R,3S)-amine-L-

tartrate salt is typically less soluble in this solvent system and will preferentially crystallize.

Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount

of cold methanol/diethyl ether (1:1) mixture.

Enantiomeric Purity Check: Dry a small sample of the crystals, liberate the free amine (as

described in step 5), and analyze its enantiomeric excess (e.e.) using Chiral HPLC (see

Protocol 3).

Liberation of Free Amine: Suspend the isolated salt in water and add saturated NaHCO₃

solution until the pH is ~9-10. This neutralizes the tartaric acid and liberates the free amine.

Extraction: Extract the aqueous layer three times with dichloromethane.

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter,

and concentrate under reduced pressure to yield the enantiomerically enriched (1R,3S)-

Methyl 3-aminocyclopentanecarboxylate.

Protocol 2: Boc-Protection of (1R,3S)-Methyl 3-
aminocyclopentanecarboxylate
This protocol details the protection of the amine functional group as a tert-butyloxycarbonyl

(Boc) carbamate, a crucial step to prevent side reactions in subsequent reduction steps.

Materials:

(1R,3S)-Methyl 3-aminocyclopentanecarboxylate (>98% e.e.)

Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents)

Triethylamine (TEA, 1.2 equivalents)

Dichloromethane (DCM)

Saturated aqueous Ammonium Chloride (NH₄Cl)

Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Reaction Setup: Dissolve the amine in DCM in a round-bottom flask equipped with a

magnetic stir bar. Cool the solution to 0°C in an ice bath.

Reagent Addition: Add TEA, followed by the dropwise addition of a solution of Boc₂O in

DCM.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material

is consumed.

Workup: Quench the reaction by adding saturated NH₄Cl solution. Separate the organic

layer.

Washing: Wash the organic layer sequentially with water and brine.

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove

the solvent in vacuo to yield the crude product.

Purification: Purify the residue by flash column chromatography (e.g., using a hexane/ethyl

acetate gradient) to obtain the pure N-Boc protected product.

Protocol 3: Quality Control via Chiral HPLC Analysis
This protocol provides a self-validating method to determine the enantiomeric excess (e.e.) of

the resolved amine, ensuring its suitability for stereospecific synthesis.

Instrumentation & Columns:

HPLC system with a UV detector

Chiral stationary phase column (e.g., CHIRALPAK IC or similar)[9]

Mobile Phase:
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A mixture of Hexane and Ethanol (e.g., 85:15 v/v), isocratic elution.

Method Development Note: The exact ratio may need optimization depending on the

specific column and system.

Procedure:

Sample Preparation: Prepare a dilute solution of the amine sample (~1 mg/mL) in the mobile

phase.

Injection: Inject a small volume (e.g., 10 µL) onto the column.

Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

Data Analysis:

A racemic sample should show two peaks with approximately equal areas, corresponding

to the two enantiomers.

An enantiomerically enriched sample will show one major peak and one minor peak.

Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_major -

Area_minor) / (Area_major + Area_minor)] x 100

Table 2: Summary of Analytical Characterization Techniques

Technique Purpose Expected Outcome

Chiral HPLC
Determine enantiomeric
purity (e.e.)

Baseline separation of
enantiomers; e.e. > 99%
for use in synthesis.

¹H and ¹³C NMR
Confirm chemical structure and

purity

Spectra consistent with the

proposed structure; absence of

significant impurities.

| Mass Spectrometry | Determine molecular weight and confirm identity | A molecular ion peak

corresponding to the calculated mass of the compound. |
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Safety and Handling
(1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride is classified as harmful if

swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[7]

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-

resistant gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust or vapors.

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion
(1R,3S)-Methyl 3-aminocyclopentanecarboxylate is a high-value intermediate whose

stereochemically defined structure is essential for the synthesis of advanced pharmaceutical

agents, particularly carbocyclic nucleoside antivirals. Mastery of its synthesis, resolution, and

subsequent chemical transformations, supported by rigorous analytical validation, is critical for

drug development professionals. The protocols and workflows detailed herein provide a robust

framework for the effective utilization of this versatile chiral building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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